molecular formula C7H9N3O2 B12294386 (2R)-2-amino-3-(pyrimidin-5-yl)propanoic acid

(2R)-2-amino-3-(pyrimidin-5-yl)propanoic acid

Cat. No.: B12294386
M. Wt: 167.17 g/mol
InChI Key: UFURPNJIXOBVRS-ZCFIWIBFSA-N
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Description

(2R)-2-amino-3-(pyrimidin-5-yl)propanoic acid is an organic compound that belongs to the class of amino acids It features a pyrimidine ring attached to the alpha carbon of the amino acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-3-(pyrimidin-5-yl)propanoic acid typically involves the use of pyrimidine derivatives and amino acid precursors. One common method involves the condensation of a pyrimidine derivative with an appropriate amino acid or its ester. The reaction conditions often include the use of catalysts such as zinc chloride (ZnCl2) and solvents like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-3-(pyrimidin-5-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups attached to the pyrimidine ring or the amino acid moiety .

Scientific Research Applications

(2R)-2-amino-3-(pyrimidin-5-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2R)-2-amino-3-(pyrimidin-5-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrimidine ring can participate in hydrogen bonding and π-π interactions with the active sites of enzymes, thereby modulating their activity. The compound can also influence signaling pathways by acting as an agonist or antagonist of certain receptors .

Comparison with Similar Compounds

Properties

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

(2R)-2-amino-3-pyrimidin-5-ylpropanoic acid

InChI

InChI=1S/C7H9N3O2/c8-6(7(11)12)1-5-2-9-4-10-3-5/h2-4,6H,1,8H2,(H,11,12)/t6-/m1/s1

InChI Key

UFURPNJIXOBVRS-ZCFIWIBFSA-N

Isomeric SMILES

C1=C(C=NC=N1)C[C@H](C(=O)O)N

Canonical SMILES

C1=C(C=NC=N1)CC(C(=O)O)N

Origin of Product

United States

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